molecular formula C13H13N3O B1620036 2-amino-N-(3-methylpyridin-2-yl)benzamide CAS No. 36844-99-2

2-amino-N-(3-methylpyridin-2-yl)benzamide

Cat. No.: B1620036
CAS No.: 36844-99-2
M. Wt: 227.26 g/mol
InChI Key: NNHSMCWCONKKMB-UHFFFAOYSA-N
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Description

2-amino-N-(3-methylpyridin-2-yl)benzamide is an organic compound with the molecular formula C13H13N3O It is a derivative of benzamide, where the amine group is substituted with a 3-methylpyridin-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(3-methylpyridin-2-yl)benzamide typically involves the reaction of isatoic anhydride with 2-aminopyridine in the presence of a solvent such as dimethylformamide (DMF). The reaction mixture is refluxed for several hours, followed by purification through silica gel column chromatography to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-(3-methylpyridin-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Conversion to amines.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

2-amino-N-(3-methylpyridin-2-yl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-amino-N-(3-methylpyridin-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-amino-N-(pyridin-2-yl)benzamide: Similar structure but without the methyl group on the pyridine ring.

    2-amino-N-(4-methylpyridin-2-yl)benzamide: Similar structure with the methyl group at a different position on the pyridine ring.

Uniqueness

2-amino-N-(3-methylpyridin-2-yl)benzamide is unique due to the specific positioning of the methyl group on the pyridine ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in binding affinity and selectivity for molecular targets compared to its analogs .

Properties

IUPAC Name

2-amino-N-(3-methylpyridin-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O/c1-9-5-4-8-15-12(9)16-13(17)10-6-2-3-7-11(10)14/h2-8H,14H2,1H3,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNHSMCWCONKKMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)NC(=O)C2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40190313
Record name Benzamide, o-amino-N-(3-methyl-2-pyridyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40190313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36844-99-2
Record name Benzamide, o-amino-N-(3-methyl-2-pyridyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036844992
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzamide, o-amino-N-(3-methyl-2-pyridyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40190313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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